molecular formula C9H12FN3O4 B12401292 4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B12401292
M. Wt: 245.21 g/mol
InChI Key: PKOBNLOZXOHYOP-PDVZPSIWSA-N
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Description

4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, also known as 2’-deoxy-2’-fluorocytidine, is a nucleoside analog. It is structurally similar to cytidine, a naturally occurring nucleoside, but with a fluorine atom replacing the hydroxyl group at the 2’ position of the sugar moiety. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications .

Properties

Molecular Formula

C9H12FN3O4

Molecular Weight

245.21 g/mol

IUPAC Name

4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6?,7+,8-/m1/s1

InChI Key

PKOBNLOZXOHYOP-PDVZPSIWSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)F)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA during replication. The fluorine atom at the 2’ position prevents proper base pairing, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .

Comparison with Similar Compounds

Similar Compounds

    2’-deoxy-2’-fluorouridine: Similar structure but with a uracil base instead of cytosine.

    2’-deoxy-2’-fluoro-5-methylcytidine: Contains a methyl group at the 5 position of the cytosine base.

    2’-deoxy-2’,2’-difluorocytidine: Contains two fluorine atoms at the 2’ position.

Uniqueness

4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. Its ability to inhibit DNA synthesis makes it a valuable compound in antiviral and anticancer research .

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